4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine
Description
4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine is a complex organic compound featuring a triazine core with two pyrazolyl groups and a trifluoromethoxyphenyl moiety. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and pharmacological activities.
Properties
IUPAC Name |
4,6-bis(3,5-dimethylpyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N8O/c1-11-9-13(3)30(28-11)18-25-17(26-19(27-18)31-14(4)10-12(2)29-31)24-15-5-7-16(8-6-15)32-20(21,22)23/h5-10H,1-4H3,(H,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENJGMLNJJUIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The reaction conditions often require the use of strong bases or catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activity, including antileishmanial and antimalarial properties.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Application in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The pyrazolyl groups and the trifluoromethoxyphenyl moiety are likely to play key roles in binding to biological targets, leading to the observed biological activities.
Comparison with Similar Compounds
Bis(pyrazolyl)methanes: These compounds share the pyrazolyl groups but differ in their core structures.
Triazine derivatives: Other triazine-based compounds may have different substituents or core structures.
Uniqueness: The unique combination of the triazine core with the pyrazolyl groups and the trifluoromethoxyphenyl moiety sets this compound apart from similar compounds, contributing to its distinct biological and chemical properties.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
